molecular formula C22H21N3O4 B11276476 5-(4-ethoxyphenyl)-1,3-dimethyl-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione

5-(4-ethoxyphenyl)-1,3-dimethyl-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione

Cat. No.: B11276476
M. Wt: 391.4 g/mol
InChI Key: MWUACUTXXAZZGI-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-1,3-dimethyl-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione is a complex organic compound belonging to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-1,3-dimethyl-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-ethoxyaniline with a suitable pyrimidine precursor under acidic or basic conditions, followed by cyclization and functional group modifications . The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethoxyphenyl)-1,3-dimethyl-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic ring and the pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce amines or alcohols

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-1,3-dimethyl-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions . Additionally, the compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(4-ethoxyphenyl)-1,3-dimethyl-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione exhibits unique structural features that contribute to its distinct chemical reactivity and biological activity. The presence of the furo[2,3-d]pyrimidine core and specific substituents enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

6-anilino-5-(4-ethoxyphenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H21N3O4/c1-4-28-16-12-10-14(11-13-16)17-18-20(26)24(2)22(27)25(3)21(18)29-19(17)23-15-8-6-5-7-9-15/h5-13,23H,4H2,1-3H3

InChI Key

MWUACUTXXAZZGI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(OC3=C2C(=O)N(C(=O)N3C)C)NC4=CC=CC=C4

Origin of Product

United States

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